molecular formula C12H14N4S B1492785 1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide CAS No. 2098019-10-2

1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide

Cat. No. B1492785
CAS RN: 2098019-10-2
M. Wt: 246.33 g/mol
InChI Key: MQKDZTAUCLBRAA-UHFFFAOYSA-N
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Description

The compound “1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide” is a complex organic molecule that contains several functional groups and structural elements . It includes a cyclopropylmethyl group, a thiophen-3-yl group, and a pyrazole-4-carboximidamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclopropylmethyl group would introduce a three-membered ring into the structure, the thiophen-3-yl group would introduce a five-membered ring containing a sulfur atom, and the pyrazole-4-carboximidamide group would introduce a five-membered ring containing two nitrogen atoms .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the pyrazole ring might be involved in reactions with electrophiles or nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboximidamide group could enhance its solubility in polar solvents .

Scientific Research Applications

Ultrasound-Promoted Synthesis and Anticancer Activity

A study demonstrated the efficient synthesis of 3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides through cyclocondensation of thiophenylchalcones, evaluated for anticancer activity against leukemia cell lines. This research highlights the potential of similar compounds in developing anticancer agents (E. D. Santos et al., 2016).

Antimicrobial Activity of Novel Chitosan Schiff Bases

Another research synthesized novel chitosan Schiff bases incorporating heterocyclic moieties, including pyrazole derivatives, to evaluate their antimicrobial activities. These compounds showed significant activity against various bacterial and fungal strains, suggesting their potential in antimicrobial applications (A. Hamed et al., 2020).

Cycloaddition Reactions for Synthesizing Heterocyclic Compounds

Research on cycloaddition reactions between diazomethane and 3-vinylcephalosporins has led to the synthesis of compounds with cyclopropyl analogues, exploring the regioselectivity of such reactions. This provides insight into synthesizing structurally diverse compounds for further biological evaluation (S. Fell et al., 1991).

Antitumor Evaluation of Heterocyclic Compounds

A study on the synthesis of polyfunctionally substituted heterocyclic compounds derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide revealed significant antiproliferative activity against various human cancer cell lines. This research underscores the importance of these compounds in developing new anticancer therapies (H. Shams et al., 2010).

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

1-(cyclopropylmethyl)-3-thiophen-3-ylpyrazole-4-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4S/c13-12(14)10-6-16(5-8-1-2-8)15-11(10)9-3-4-17-7-9/h3-4,6-8H,1-2,5H2,(H3,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKDZTAUCLBRAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(C(=N2)C3=CSC=C3)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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